

An In-Depth Technical Guide to 3-Chloro-1H-pyrrole

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Compound of Interest

Compound Name: 3-Chloro-1H-pyrrole

Cat. No.: B1590235

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Abstract

This technical guide provides a comprehensive overview of **3-Chloro-1H-pyrrole**, a halogenated heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, synthesis methodologies, reactivity, and key applications, with a focus on its role as a versatile building block for the development of novel therapeutic agents. Experimental protocols, spectroscopic data, and safety information are also presented to facilitate its use in a research and development setting.

Introduction

3-Chloro-1H-pyrrole (CAS No. 69624-11-9) is a substituted pyrrole that has garnered attention as a valuable intermediate in the synthesis of a wide array of more complex molecules.^[1] The presence of a chlorine atom at the 3-position of the pyrrole ring introduces unique reactivity, influencing the regioselectivity of subsequent chemical transformations and serving as a handle for further functionalization.^[1] This makes it a key precursor for the synthesis of substituted pyrroles with diverse biological activities, including potential applications in drug discovery and materials science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Chloro-1H-pyrrole** is provided in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

Property	Value	Reference(s)
CAS Number	69624-11-9	[1]
Molecular Formula	C ₄ H ₄ ClN	[1]
Molecular Weight	101.53 g/mol	[1]
Boiling Point	181.225 °C at 760 mmHg	
Density	1.274 g/cm ³	
Flash Point	79.106 °C	
pKa of N-H	~17.5	[1]
XLogP3	1.3	[1]

Synthesis and Experimental Protocols

The synthesis of **3-Chloro-1H-pyrrole** presents a regiochemical challenge, as direct electrophilic chlorination of pyrrole preferentially occurs at the 2- and 5-positions. However, specific synthetic strategies have been developed to achieve the desired 3-chloro substitution.

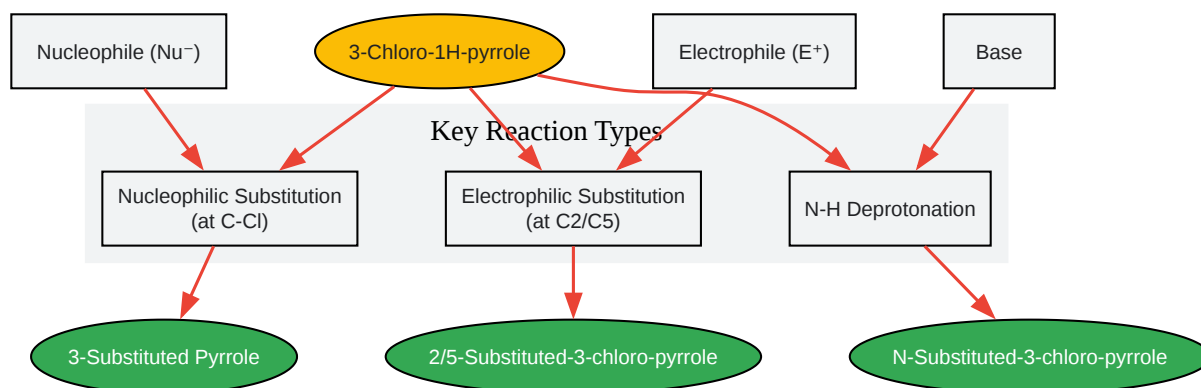
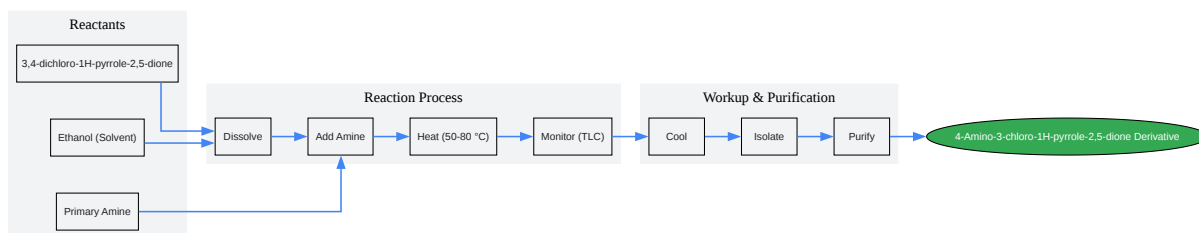
General Synthetic Approach from Dichlorinated Precursors

One common strategy involves the use of more highly functionalized pyrrole precursors. For instance, derivatives of **3-Chloro-1H-pyrrole** can be synthesized from 3,4-dichloro-1H-pyrrole-2,5-diones.[1]

Experimental Protocol: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivatives

This protocol describes a general method for the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which are structurally related to **3-Chloro-1H-pyrrole** and highlight a key synthetic manipulation.

- Reactants: 3,4-dichloro-1H-pyrrole-2,5-dione, primary amine, ethanol.
- Procedure:
 - Dissolve the 3,4-dichloro-1H-pyrrole-2,5-dione in ethanol.
 - Add the desired primary amine to the solution.
 - Heat the reaction mixture to a temperature between 50-80 °C.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture and isolate the product, typically by filtration or extraction.
 - Purify the crude product by recrystallization or column chromatography.[\[1\]](#)



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References

- 1. 3-Chloro-1H-pyrrole | $\text{C}_4\text{H}_4\text{ClN}$ | CID 12847744 - PubChem [pubchem.ncbi.nlm.nih.gov]

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